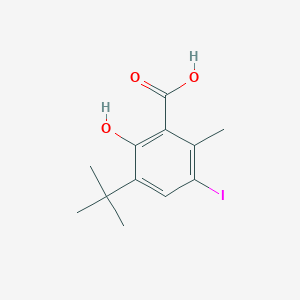
3-tert-Butyl-2-hydroxy-5-iodo-6-methylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-tert-Butyl-2-hydroxy-5-iodo-6-methylbenzoic acid is an organic compound with a complex structure that includes a tert-butyl group, a hydroxyl group, an iodine atom, and a methyl group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-Butyl-2-hydroxy-5-iodo-6-methylbenzoic acid typically involves multi-step organic reactions. One common method includes the iodination of a precursor compound, such as 3-tert-Butyl-2-hydroxy-6-methylbenzoic acid, using iodine and an oxidizing agent like hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent such as acetic acid or dichloromethane at controlled temperatures to ensure selective iodination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-tert-Butyl-2-hydroxy-5-iodo-6-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
Oxidation: 3-tert-Butyl-2-oxo-5-iodo-6-methylbenzoic acid.
Reduction: 3-tert-Butyl-2-hydroxy-6-methylbenzoic acid.
Substitution: 3-tert-Butyl-2-hydroxy-5-azido-6-methylbenzoic acid.
Scientific Research Applications
3-tert-Butyl-2-hydroxy-5-iodo-6-methylbenzoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-tert-Butyl-2-hydroxy-5-iodo-6-methylbenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the iodine atom can enhance its binding affinity to certain targets, while the hydroxyl group can participate in hydrogen bonding, further stabilizing the interaction.
Comparison with Similar Compounds
Similar Compounds
3-tert-Butyl-2-hydroxy-5-methylbenzoic acid: Lacks the iodine atom, which may result in different reactivity and biological activity.
3-Iodo-2-methylbenzoic acid: Lacks the tert-butyl and hydroxyl groups, leading to different chemical properties and applications.
3,5-Di-tert-butyl-2-hydroxybenzaldehyde: Contains two tert-butyl groups and an aldehyde instead of a carboxylic acid group, resulting in different reactivity and uses.
Uniqueness
3-tert-Butyl-2-hydroxy-5-iodo-6-methylbenzoic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the iodine atom, in particular, distinguishes it from many similar compounds and can enhance its utility in various applications.
Properties
CAS No. |
61439-06-3 |
|---|---|
Molecular Formula |
C12H15IO3 |
Molecular Weight |
334.15 g/mol |
IUPAC Name |
3-tert-butyl-2-hydroxy-5-iodo-6-methylbenzoic acid |
InChI |
InChI=1S/C12H15IO3/c1-6-8(13)5-7(12(2,3)4)10(14)9(6)11(15)16/h5,14H,1-4H3,(H,15,16) |
InChI Key |
YNXAIBACHXTZSL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C(=C1C(=O)O)O)C(C)(C)C)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Butanamide, N-[4-methyl-2-(2-oxopropyl)phenyl]-3-oxo-](/img/structure/B14590588.png)
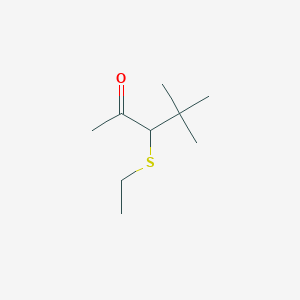
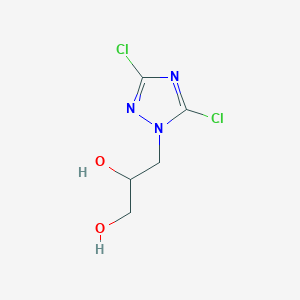



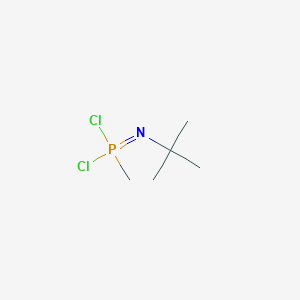
![Dimethyl 2-[(3-oxobutanoyl)oxy]butanedioate](/img/structure/B14590628.png)
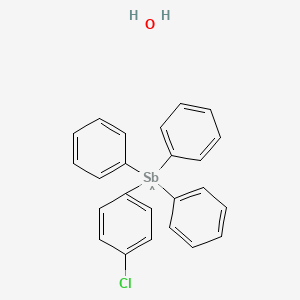
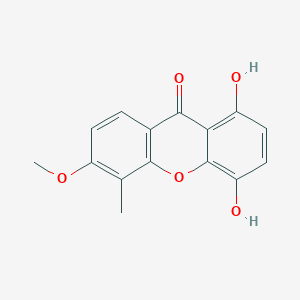
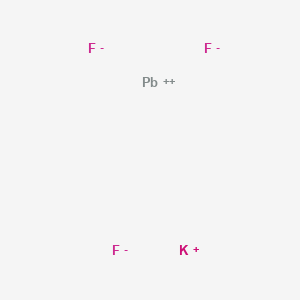
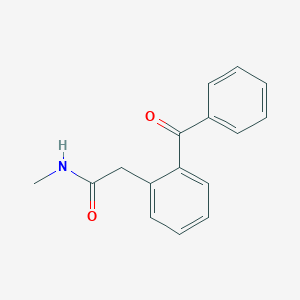
![5-Chloro-N-[2-(dimethylamino)ethyl]-2-(2-phenylethyl)benzamide](/img/structure/B14590649.png)
![5-Oxo-5lambda~5~-tetrazolo[1,5-a]quinoxaline](/img/structure/B14590657.png)
